3-(2-Fluorophenyl)pyridin-4-amine
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Overview
Description
3-(2-Fluorophenyl)pyridin-4-amine is an organic compound with the molecular formula C11H9FN2. It is a derivative of pyridine, where the 4-position of the pyridine ring is substituted with an amino group and the 2-position of the phenyl ring is substituted with a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)pyridin-4-amine typically involves the following steps:
Nitration and Reduction: The starting material, 2-fluorobenzene, undergoes nitration to form 2-fluoronitrobenzene. This intermediate is then reduced to 2-fluoroaniline.
Coupling Reaction: 2-Fluoroaniline is then coupled with 4-chloropyridine under basic conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluorophenyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(2-Fluorophenyl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This results in the modulation of biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a fluorophenyl group.
3-(4-Fluorophenyl)pyridin-4-amine: Similar but with the fluorine atom at the 4-position of the phenyl ring.
Uniqueness: 3-(2-Fluorophenyl)pyridin-4-amine is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound in the design of selective and potent pharmaceuticals .
Properties
IUPAC Name |
3-(2-fluorophenyl)pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-10-4-2-1-3-8(10)9-7-14-6-5-11(9)13/h1-7H,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUYOLBODVTZRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CN=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673331 |
Source
|
Record name | 3-(2-Fluorophenyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214380-93-4 |
Source
|
Record name | 3-(2-Fluorophenyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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